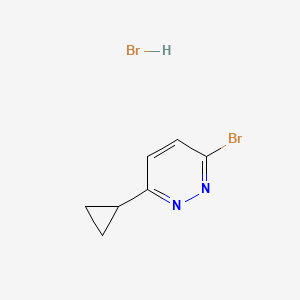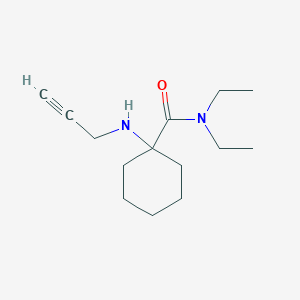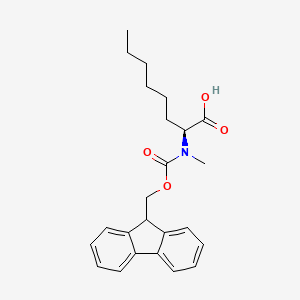![molecular formula C22H14ClF3N2O2 B2382006 5-(Benzyloxy)-1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-indol-3-carbaldehyd CAS No. 338409-98-6](/img/structure/B2382006.png)
5-(Benzyloxy)-1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-indol-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a benzyloxy group, a chloro-trifluoromethyl group on a pyridine ring, and an indole ring with a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The indole and pyridine rings are likely to contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the aldehyde group could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar functional groups it contains, and its solubility would depend on its overall polarity .Wissenschaftliche Forschungsanwendungen
Organokatalyse
Der 3,5-Bis(trifluormethyl)phenyl-Bestandteil der Verbindung spielt eine entscheidende Rolle in der Organokatalyse. Insbesondere N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff (häufig als Schreiner-Thiharnstoff bezeichnet) wurde von der Gruppe von Schreiner entwickelt. Dieses (Thio)harnstoffderivat wird in der organischen Chemie häufig als Organokatalysator verwendet. Sein Hauptmerkmal liegt in seiner Fähigkeit, Substrate zu aktivieren und sich teilweise entwickelnde negative Ladungen (z. B. Oxyanionen) während Übergangszuständen durch explizite Doppelwasserstoffbindungen zu stabilisieren. Forscher haben Schreiner-Thiharnstoff zur Förderung verschiedener organischer Transformationen eingesetzt, was ihn zu einem bevorzugten Motiv für die Katalysatorentwicklung macht .
Pyridinderivate
Der Pyridinanteil der Verbindung, insbesondere die 3-Chlor-5-(trifluormethyl)pyridin-Substruktur, ist in der chemischen Forschung von Interesse. Pyridinderivate weisen häufig vielfältige biologische Aktivitäten auf und werden in der Arzneimittelforschung, Agrochemie und Materialwissenschaft eingesetzt. Forscher untersuchen das Potenzial dieser Verbindung für die Entwicklung neuer Moleküle mit spezifischen pharmakologischen Eigenschaften oder funktionellen Gruppen .
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could involve exploring new reactions that it can catalyze .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2/c23-19-8-16(22(24,25)26)10-27-21(19)28-11-15(12-29)18-9-17(6-7-20(18)28)30-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEASJFASGFLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2381923.png)
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)




![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)
